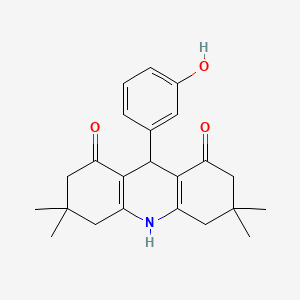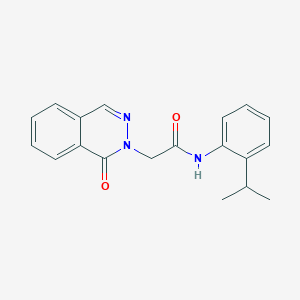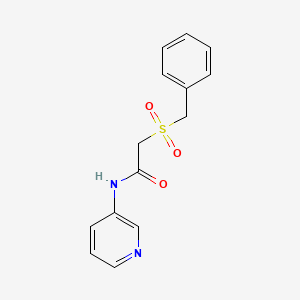
9-(3-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Übersicht
Beschreibung
9-(3-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a useful research compound. Its molecular formula is C23H27NO3 and its molecular weight is 365.5 g/mol. The purity is usually 95%.
The exact mass of the compound 9-(3-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is 365.19909372 g/mol and the complexity rating of the compound is 704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9-(3-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Synthesis and Crystal Structure Studies : The acridinedione derivatives have been a subject of study for their crystal structures. For example, Kour et al. (2014) focused on synthesizing and analyzing the X-ray crystal structure of acridinedione derivatives, which highlights the molecular conformations and intermolecular interactions critical for understanding their chemical behavior and potential applications in various fields (Kour et al., 2014).
Structural Characterization for Application Potential : Palani et al. (2005) and Shi et al. (2007) also conducted synthesis and characterization of acridinedione derivatives. These studies are vital for assessing the potential of these compounds in various scientific applications, including material science and pharmacology (Palani et al., 2005), (Shi et al., 2007).
Corrosion Inhibition
- Role in Corrosion Inhibition : Acridinedione derivatives have been tested as corrosion inhibitors. Singh et al. (2020) explored new acridinedione compounds as inhibitors for steel corrosion, demonstrating their effectiveness in industrial applications, especially for protecting storage tanks and pipelines (Singh et al., 2020).
Antimicrobial Activity
- Antimicrobial Properties : The antimicrobial efficacy of acridinedione derivatives has been explored. For instance, Shanmugasundaram et al. (2022) synthesized hexahydro acridinediones with triazole linkages, indicating potential applications in developing antimicrobial agents (Shanmugasundaram et al., 2022).
Biological and Pharmacological Activities
Potential in Biological Applications : Premalatha and Punitha (2021) highlighted the biological activities of acridinediones synthesized via microwave irradiation, hinting at their potential use in medical and biological research (Premalatha & Punitha, 2021).
Anticancer Potential : Mulakayala et al. (2012) explored the anti-proliferative properties of 1,8-dioxo-octahydroxanthenes, a class of compounds including acridinediones, against cancer cell lines, suggesting their potential in cancer research (Mulakayala et al., 2012).
Analytical Applications
- Use as an Analytical Indicator : Pyrko (2021) developed a derivative of 10-hydroxydecahydroacridine-1,8-dione for use as an indicator in acid-base titration, demonstrating the compound's utility in analytical chemistry applications (Pyrko, 2021).
Eigenschaften
IUPAC Name |
9-(3-hydroxyphenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-22(2)9-15-20(17(26)11-22)19(13-6-5-7-14(25)8-13)21-16(24-15)10-23(3,4)12-18(21)27/h5-8,19,24-25H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPUTNSMUCFAMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=CC=C4)O)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-Hydroxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[bis(4-methylphenyl)phosphoryl]-2-propanol](/img/structure/B5708192.png)
![N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine](/img/structure/B5708196.png)
![N-benzyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5708203.png)

![N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5708223.png)

![4-methoxy-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5708243.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5708250.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5708253.png)
![4-[(2-chloro-6-fluorophenyl)acetyl]morpholine](/img/structure/B5708256.png)

![3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5708265.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)benzohydrazide](/img/structure/B5708266.png)
![2-allyl-6-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5708269.png)